molecular formula C10H7BrN2O2 B13090540 6-Bromo-2-methylquinazoline-4-carboxylic acid

6-Bromo-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13090540
M. Wt: 267.08 g/mol
InChI Key: NYIBQQHZAPEWNO-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7BrN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylquinazoline-4-carboxylic acid typically involves the bromination of 2-methylquinazoline-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazoline derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include new aryl or alkyl-substituted quinazoline derivatives.

Scientific Research Applications

6-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinazoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-2-methylquinazoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-2-methylquinazoline-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical behavior.

Uniqueness

6-Bromo-2-methylquinazoline-4-carboxylic acid is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

NYIBQQHZAPEWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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